molecular formula C28H38O10 B026746 Taxin B CAS No. 168109-52-2

Taxin B

Cat. No. B026746
CAS RN: 168109-52-2
M. Wt: 534.6 g/mol
InChI Key: MLYDZECFCXRQOK-IANSKHESSA-N
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Description

Taxin B is a natural product with cytotoxic effects . It is the most common alkaloid in Taxus species and is also the most cardiotoxic taxine .


Synthesis Analysis

Taxin B is a natural product found in the yew tree (Taxus sp.) . It is not synthesized in a laboratory but is extracted from the plant. The extraction process involves solid-phase extraction (SPE) and yields a recovery of 86% .


Molecular Structure Analysis

The molecular formula of Taxin B is C33H45NO8 . Its average mass is 583.712 Da and its monoisotopic mass is 583.314514 Da .


Physical And Chemical Properties Analysis

Taxin B has a density of 1.3±0.1 g/cm3, a boiling point of 676.9±55.0 °C at 760 mmHg, and a flash point of 363.2±31.5 °C . It has 9 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds .

Safety And Hazards

Taxin B is a potent cardiotoxin . In case of exposure, it is recommended to flush the eyes and skin with plenty of water, avoid inducing vomiting if ingested, and move to fresh air immediately if inhaled . It is also recommended to wear personal protective equipment when handling Taxin B .

properties

IUPAC Name

[(1E,3S,4R,6S,9R,11S,12S,14S)-3,9,12-triacetyloxy-14-hydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O10/c1-13-21(35-14(2)29)10-19-22(36-15(3)30)9-18-12-28(8,23(11-20(18)33)37-16(4)31)26(34)25(38-17(5)32)24(13)27(19,6)7/h9,19-23,25,33H,10-12H2,1-8H3/b18-9+/t19-,20-,21-,22-,23-,25+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYDZECFCXRQOK-IANSKHESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxin B

CAS RN

168109-52-2
Record name Taxine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168109522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(9.3.1.14,8)hexadeca-4,10-dien-2-one, 3,6,9,14-tetrakis(acetyloxy)-12-hydroxy-1,5,16,16-tetramethyl-, (1S,3R,6S,8R,9S,10E,12S,14S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAXINE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB5005PDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Taxin B?

A: Taxin B is known to be a cardiotoxin. It exerts its effect primarily by antagonizing calcium channels in cardiac myocytes. [] This interference disrupts the normal electrical signaling and contractility of the heart, leading to potentially fatal cardiac dysrhythmias. []

Q2: Can you describe the structural characteristics of Taxin B?

A: While the exact molecular formula and weight are not provided in the abstracts, Taxin B is a taxane diterpenoid. [] Its structure has been investigated using various spectroscopic techniques, including carbon-13 nuclear magnetic resonance (13C-NMR), Distortionless Enhancement by Polarization Transfer (DEPT), and correlation spectroscopy (COSY) experiments. [, ] These methods have helped elucidate the connectivity and spatial arrangement of atoms within the Taxin B molecule.

Q3: How is Taxin B typically isolated and identified?

A: Taxin B is primarily found in the leaves and seeds of the yew tree (Taxus baccata). [] It can be isolated from the plant material using various chromatographic methods, such as column chromatography with silica gel or Sephadex LH-20, and further purified using High-Performance Liquid Chromatography (HPLC). [] Identification is often achieved through mass spectrometry analysis, particularly electrospray ionization quadrupole time-of-flight mass spectrometry, which allows for the detection of taxin B and its isomer, isotaxin B, in various biological samples. []

Q4: Has Taxin B demonstrated any protective effects in biological systems?

A: Interestingly, some derivatives of Taxin B, specifically 7-Deacetyl-taxine B and 5-Cinnamoyloxy-taxin B, have exhibited protective effects against oxidative stress in an in vitro model using SK-N-SH cells. [, ] These compounds were shown to improve cell viability, reduce the formation of pyknotic nuclei, and decrease intracellular reactive oxygen species (ROS) levels in cells exposed to hydrogen peroxide. [, ] Further research is needed to determine if Taxin B itself possesses similar protective properties.

Q5: Are there any known structural analogs of Taxin B, and do they share similar biological activities?

A: Yes, several structural analogs of Taxin B, collectively known as taxanes, have been isolated from various Taxus species. [, , ] These analogs often differ in the type and position of functional groups attached to the core taxane skeleton. While some taxanes, like paclitaxel, are known for their anticancer activity, others, like Taxin A, also exhibit cardiotoxic effects similar to Taxin B. [] Further research is needed to fully understand the structure-activity relationships within this class of compounds.

Q6: What are the implications of Taxin B's toxicity for its potential applications?

A: The significant cardiotoxicity of Taxin B presents a major challenge for its development as a therapeutic agent. [] While some of its derivatives have shown promise in protecting against oxidative stress, their potential clinical use would require extensive research to ensure their safety and efficacy. [, ] Furthermore, any strategies to develop Taxin B-based therapies would need to address the compound's toxicity profile and explore ways to mitigate its adverse effects.

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